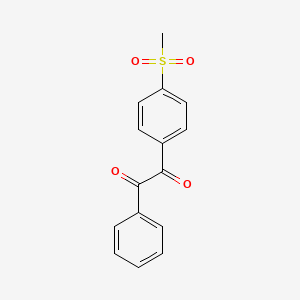
1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione
Descripción general
Descripción
The compound “1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione” is a complex organic molecule. It is also known as 4-(Methylsulfonyl)acetophenone . This compound is used in laboratory chemicals .
Synthesis Analysis
The synthesis of this compound involves complex organic reactions. It has been used in the synthesis of various derivatives with potential biological activities . For instance, it has been used in the synthesis of 3-(4-Methylsulfonylphenyl)-4-phenyl-2(5H)-furanone with potent apoptosis-inducing ability and Bromo-4-methylsulfonylacetophenone, an intermediate for preparing DL-threo-2-dichloroacetamido-1-(4-methylsulfonylphenyl)-1,3-propanediol .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 198.24 . The linear formula is CH3SO2C6H4COCH3 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it has been used in the synthesis of 3-(4-Methylsulfonylphenyl)-4-phenyl-2(5H)-furanone . It has also been used in the synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 198.24 . It is a laboratory chemical and should not be used in food, drug, pesticide or biocidal product use .Aplicaciones Científicas De Investigación
Tautomeric and Acid-Base Properties
Research by Mahmudov et al. (2011) delves into the structural, tautomeric, and acid-base properties of azoderivatives of benzoylacetone, which share structural similarities with the compound of interest. These studies provide insight into the behavior of such compounds in different solvents and under varying pH conditions, contributing to our understanding of their potential applications in chemical synthesis and design (Mahmudov et al., 2011).
Novel Substituted Benzothiazepines
Chhakra et al. (2019) explored the synthesis of novel substituted 1,5-benzothiazepines incorporating the sulfonyl group. This research demonstrates the versatility of sulfonyl-containing compounds in synthesizing heterocyclic compounds with potential pharmaceutical applications (Chhakra et al., 2019).
Fluorescent Probing and Imaging
Sun et al. (2018) developed a novel two-photon fluorescent probe for detecting DTT (dithiothreitol), showcasing the application of sulfonyl derivatives in biochemical sensing and imaging. This research underscores the compound's utility in enhancing biochemical analytical methods (Sun et al., 2018).
Syntheses of Methylsulfonioarylene Polymers
Oyaizu et al. (2003) investigated the synthesis of poly(methylsulfonio-1,4-phenylenethio-1,4-phenylene triflate) from related sulfonyl compounds, demonstrating their potential in creating new engineering plastics. This research has implications for the development of materials with specialized electrical and mechanical properties (Oyaizu et al., 2003).
Antimicrobial and Anticoagulant Activities
Jeyachandran and Ramesh (2011) studied the antimicrobial and anticoagulant activities of 2-(Arylsulfonyl)indane-1,3-diones, providing a basis for the therapeutic potential of sulfonyl-containing compounds. These findings open pathways for the development of new drugs and therapeutic agents (Jeyachandran & Ramesh, 2011).
Propiedades
IUPAC Name |
1-(4-methylsulfonylphenyl)-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4S/c1-20(18,19)13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJECBBUZNVRUHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468229 | |
| Record name | 1-[4-(Methanesulfonyl)phenyl]-2-phenylethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione | |
CAS RN |
54945-18-5 | |
| Record name | 1-[4-(Methanesulfonyl)phenyl]-2-phenylethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



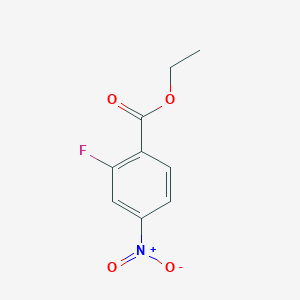
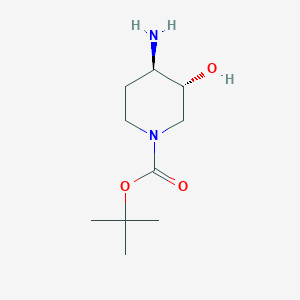
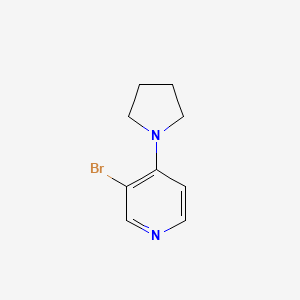

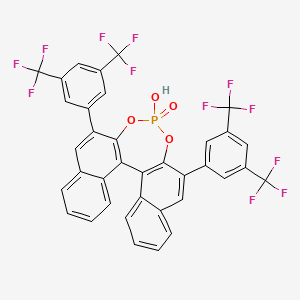
![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1313291.png)
![1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B1313293.png)
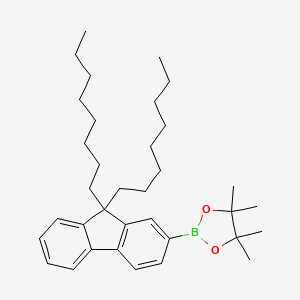
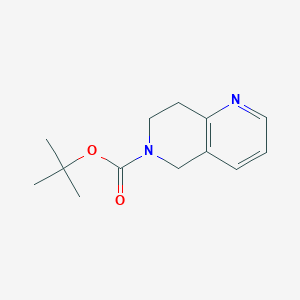
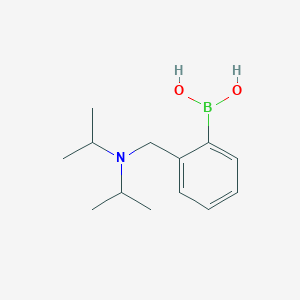

![1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1313304.png)
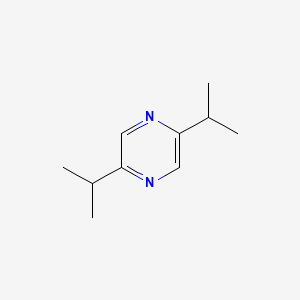
acetic acid](/img/structure/B1313310.png)